Trichloronate

Descripción general

Descripción

Trichloronate is a highly toxic organophosphate insecticide . It is used against vegetable fly larvae and soil pests . Exposure to this compound can cause fatal encephalopathy . Its aquatic toxicity has been measured at significantly higher against Ceriodaphnia dubia and Daphnia magna .

Molecular Structure Analysis

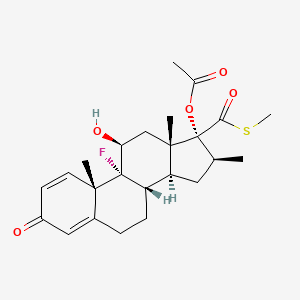

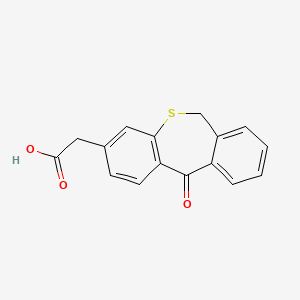

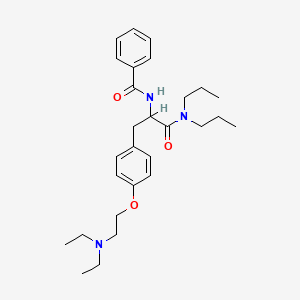

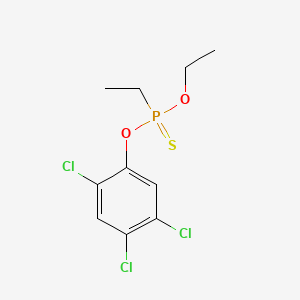

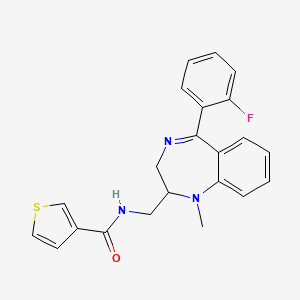

This compound has the molecular formula C10H12Cl3O2PS . The molecular weight is 333.599 g/mol . The structure includes a phosphonothioate group attached to an ethyl group and a trichlorophenyl group .Physical And Chemical Properties Analysis

This compound is an amber-colored, odorless liquid . It has a molar mass of 333.59 g/mol .Aplicaciones Científicas De Investigación

Copper-dependent Hydrolysis of Trichloronate

This compound, an organophosphate used in insecticide manufacture, shows Cu2+-dependent hydrolysis when interacting with turkey serum. Utilizing UV/Vis spectrophotometry and chiral chromatography, this study explores the stereoselective hydrolysis of this compound's enantiomers, revealing distinct differences in hydrolysis rates between these enantiomers (Almenares-López et al., 2019).

Serum Albumin's Role in Hydrolysis

Further research on this compound hydrolysis delves into the role of serum and albumin from chickens and turkeys. This study highlights the significant Cu2+-dependent hydrolysis of this compound enantiomers in turkey serum and turkey serum albumin (TSA), demonstrating a stereoselective response particularly for (-)-trichloronate (Almenares-López & Monroy-Noyola, 2019).

Acute Aquatic Toxicity of this compound Enantiomers

A study examining the enantiomeric separation and acute aquatic toxicity of this compound revealed significant toxicity differences between its enantiomers. The (-)-trichloronate was found to be substantially more toxic to aquatic organisms like Ceriodaphnia dubia and Daphnia magna compared to its (+)-form, indicating the importance of considering stereospecificity in environmental safety assessments of chiral organophosphorus pesticides (Liu, Lin, & Gan, 2006).

Assessment of Health Risks of Trichloroethylene

While not directly related to this compound, studies on trichloroethylene (TCE) provide insights into the health risk assessments of related compounds. For example, Chiu et al. (2006) discuss the complex metabolism and toxicity of TCE, a common environmental contaminant, and the challenges in assessing its human health risks. This comprehensive examination considers the pharmacokinetics of TCE and its metabolites and their potential carcinogenic effects (Chiu, Caldwell, Keshava, & Scott, 2006).

Safety and Hazards

Trichloronate is highly toxic and can cause fatal organophosphate poisoning with symptoms including headache, sweating, nausea, vomiting, diarrhea, loss of coordination, and death . It can affect you when breathed in and quickly enters the body by passing through the skin . Chronic or repeated exposure may cause headache, weakness, disturbed sleep, and mood changes .

Direcciones Futuras

While specific future directions for Trichloronate are not available, a review paper suggests that future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water . This emphasizes the importance of sewage processing plants in ensuring water quality .

Mecanismo De Acción

Target of Action

Trichloronat, also known as Trichloronate or this compound, is a highly toxic organophosphate insecticide . It is primarily used against vegetable fly larvae and soil pests

Result of Action

Exposure to Trichloronat can cause fatal encephalopathy . Its aquatic toxicity has been measured at significantly higher levels against Ceriodaphnia dubia and Daphnia magna .

Action Environment

Trichloronat is used in various environments, including agricultural fields and gardens, to control vegetable fly larvae and soil pests . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence its action, efficacy, and stability.

Propiedades

IUPAC Name |

ethoxy-ethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3O2PS/c1-3-14-16(17,4-2)15-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAQSUBRGXWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3O2PS | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038420 | |

| Record name | Trichloronat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloronate appears as amber liquid. Used as a non-systemic insecticide. Not sold in the U.S or Canada. Not registered as a pesticide in the U.S. (EPA, 1998), Amber liquid; Formulated as emulsifiable concentrate, granules, or seed dressing powder; [HSDB] Liquid; [Aldrich MSDS] | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

226 °F at 0.01 mmHg (EPA, 1998), 108 °C @ 0.01 MM HG | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 50 MG/L @ 20 °C; GREATER THAN 1.2 KG/KG DICHLOROMETHANE, PROPAN-2-OL, SOL IN ACETONE, ALCOHOL, AROMATIC SOLVENTS, KEROSENE & CHLORINATED HYDROCARBONS, Slightly soluble in mineral oils, Water solubility = 0.59 mg/l at 20 °C. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.365 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.365 @ 20 °C/4 °C | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], Vapor pressure = 2X10-5 mm Hg at 20 °C, 1.5X10-5 mm Hg at 20 °C | |

| Record name | Trichloronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for TRICHLORONATE (6 total), please visit the HSDB record page. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

AMBER COLORED LIQUID | |

CAS RN |

327-98-0 | |

| Record name | TRICHLORONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloronat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloronat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORONAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55228MJ5QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLORONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of trichloronate as an insecticide?

A1: this compound exerts its insecticidal effects by inhibiting cholinesterase enzymes [, ]. This inhibition disrupts nerve impulse transmission, leading to paralysis and ultimately death in target organisms like insects and certain worms.

Q2: Are there different types of cholinesterase enzymes affected by this compound?

A2: Research suggests that this compound affects two types of cholinesterase enzymes, termed E1 and E2 []. E1 appears to be more sensitive to inhibition by this compound compared to E2.

Q3: Does this compound affect non-target organisms?

A3: Yes, this compound's impact extends to non-target organisms as well. Studies show that it can affect soil fauna like mites, Collembola, and earthworms, influencing their populations in treated areas []. Additionally, this compound exhibits toxicity towards aquatic organisms such as Ceriodaphnia dubia and Daphnia magna [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly state the molecular formula and weight of this compound, these can be found in chemical databases. The molecular formula is C10H12Cl3O4P, and the molecular weight is 327.55 g/mol.

Q5: Is this compound a chiral molecule?

A5: Yes, this compound is a chiral molecule, meaning it exists as two enantiomers, (+)-trichloronate and (-)-trichloronate. These enantiomers were successfully separated and characterized using chiral chromatography and mass spectrometry [].

Q6: How does the toxicity of the two enantiomers of this compound differ?

A6: Research shows significant differences in the toxicity of (+)-trichloronate and (-)-trichloronate. The (-)-enantiomer was found to be considerably more toxic (8-11 times) to aquatic organisms compared to the (+)-enantiomer []. This highlights the importance of considering stereospecificity when assessing the environmental safety of chiral pesticides like this compound.

Q7: Has this compound been linked to any human health concerns?

A7: A study reported cases of acute polyneuropathy in Sri Lanka linked to poisoning by formulations containing technical-grade Tamaron, which contains methamidophos as the main ingredient, but also mentioned this compound as a potential cause of neuropathy []. This highlights the need for further investigation into the potential neurotoxic effects of this compound.

Q8: What is the persistence of this compound in soil?

A8: Research suggests that this compound exhibits moderate persistence in soil []. Studies comparing the disappearance of various organophosphate insecticides classified this compound's persistence as moderate, falling between highly persistent and less persistent compounds.

Q9: Can bacteria degrade this compound?

A9: Yes, certain bacteria possess the capability to degrade this compound []. Flavobacterium sp. ATCC 27551, for instance, can hydrolyze this compound, breaking it down into phosphoric acid and other metabolites.

Q10: What are the main applications of this compound as an insecticide?

A10: Research highlights the use of this compound for controlling various pests, including wireworms in wheat [, ], grass grubs in pasture [], onion fly larvae [], and the alfalfa stem nematode [].

Q11: Are there alternative insecticides to this compound?

A11: Yes, several alternative insecticides were investigated in the provided research, including organophosphates like parathion, diazinon, chlorpyrifos, and fenitrothion, as well as carbamates like aldicarb and carbofuran. Each of these alternatives demonstrated varying degrees of efficacy against specific pests and exhibited different toxicity profiles [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)